5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-10-18-16-21(19-10)15(22)14(23-16)13(20-8-4-5-9-20)11-6-2-3-7-12(11)17/h2-3,6-7,13,22H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKAMORHWQCKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the chlorophenyl and pyrrolidinyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing automated synthesis equipment and rigorous purification techniques.
Chemical Reactions Analysis
5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
The compound's structure features a thiazole and triazole ring system, which are known for their biological activity. The presence of the chlorophenyl and pyrrolidinyl groups contributes to its pharmacological properties.
Molecular Formula
- Molecular Formula : CHClNS
- Molecular Weight : Approximately 284.78 g/mol
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. The presence of the thiazole and triazole moieties enhances their interaction with microbial enzymes, leading to effective inhibition of bacterial growth. For example, compounds similar to 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have shown promising results against various strains of bacteria and fungi in vitro .
Anticonvulsant Activity
The anticonvulsant potential of thiazolo[3,2-b][1,2,4]triazoles has been explored through various preclinical models. In one study, specific derivatives were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Results indicated that compounds with similar structures provided significant protection against induced seizures . This suggests potential therapeutic applications in the treatment of epilepsy.
Anticancer Properties
Research indicates that compounds containing the triazole ring may possess anticancer properties by targeting specific enzymes involved in tumor growth. For instance, studies have demonstrated that certain thiazolo-triazole derivatives inhibit aromatase activity, which is crucial in estrogen synthesis and breast cancer progression . This positions this compound as a candidate for further investigation in oncology.
Case Study 1: Antimicrobial Testing
A recent study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticonvulsant Evaluation
In another study focusing on anticonvulsant activity, several derivatives were synthesized and tested in MES models. Compounds showed varying degrees of efficacy with some achieving protective indices indicating potential for further development as anticonvulsants .
Mechanism of Action
The mechanism of action of 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Data from Evidence |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₈ClN₅OS | 2-Chlorophenyl, pyrrolidin-1-yl, methyl | 387.89 | Not explicitly listed |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol | C₂₅H₂₈ClN₅O₃S | 3-Chlorophenyl, piperazinyl, 4-ethoxy-3-methoxyphenyl, methyl | 514.04 | ChemSpider ID: 18404024 |
| 5-[(3-Chlorophenyl)(4-ethyl-1-piperazinyl)methyl]-2-ethylthiazolo-triazol-6-ol | C₂₀H₂₅ClN₆OS | 3-Chlorophenyl, 4-ethylpiperazinyl, ethyl | 432.98 | ChemSpider ID: N/A |
| (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)thiazolo-triazol-6-one | C₃₀H₂₆N₆O₃S | 4-Methoxyphenyl, pyrazole, ethoxy-methylphenyl | 562.63 | LC/MS data available |
Key Observations:
- Replacement of pyrrolidine with piperazine (as in ) introduces additional hydrogen-bonding sites, which could alter receptor binding kinetics. Ethyl or methoxy substituents (e.g., ) increase molecular weight and may reduce metabolic stability compared to the target compound’s methyl group .
Critical Analysis of Structural Divergence
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound vs. 3-chlorophenyl in may lead to steric or electronic differences in receptor binding.
- Heterocyclic Moieties : Pyrrolidine (5-membered ring) vs. piperazine (6-membered ring) alters conformational flexibility and hydrogen-bonding capacity .
- Substituent Bulk : Larger groups (e.g., 4-ethoxy-3-methoxyphenyl in ) could hinder membrane permeability compared to the target compound’s simpler substituents.
Biological Activity
The compound 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the thiazolo[3,2-b][1,2,4]triazole core. The synthetic pathway often includes the formation of the triazole ring through cyclocondensation reactions involving appropriate precursors such as thiourea derivatives and halogenated aromatic compounds. The incorporation of the pyrrolidine moiety is crucial for enhancing biological activity.
Anticancer Properties
Numerous studies have demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance:
- In vitro studies revealed that derivatives of thiazolo[3,2-b][1,2,4]triazoles showed potent activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
- A specific study indicated that modifications at the C-5 position of the thiazolo[3,2-b][1,2,4]triazole significantly influenced the anticancer activity of these compounds. The presence of electron-withdrawing groups like chlorine on the aromatic ring was found to enhance cytotoxicity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 5a | MDA-MB231 | 42.5 |
| 5b | HCT116 | 64.3 |
| 5c | Mia-PaCa2 | 68.4 |
The proposed mechanism of action for these compounds includes:
- Induction of apoptosis : Many thiazolo[3,2-b][1,2,4]triazole derivatives trigger apoptotic pathways in cancer cells.
- Inhibition of tubulin polymerization : This action disrupts the mitotic spindle formation during cell division .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of a chlorophenyl group enhances lipophilicity and possibly improves cellular uptake.
- The pyrrolidine moiety may contribute to improved interactions with biological targets due to its flexible structure and ability to mimic natural substrates.
Case Studies
- Case Study 1 : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their anticancer activities. Among them, compounds with additional substituents on the triazole ring exhibited enhanced potency against MDA-MB231 and HCT116 cell lines .
- Case Study 2 : A comparative study highlighted the effectiveness of thiazolo[3,2-b][1,2,4]triazoles against standard chemotherapeutic agents. The novel compounds showed lower toxicity towards normal cells while maintaining high efficacy against tumor cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for 5-((2-chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodology : A common approach involves heterocyclic condensation reactions. For example, thiazolo-triazole derivatives are synthesized via cyclization of thioamide intermediates with hydrazine derivatives under reflux in ethanol. Key steps include:
- Catalysis : Use of Bleaching Earth Clay (pH 12.5) in PEG-400 solvent for heterogeneous catalysis at 70–80°C .
- Purification : Post-reaction cooling, ice-water quenching, and recrystallization in aqueous acetic acid to isolate the product .
Q. How can spectroscopic data (e.g., ¹H NMR, IR) be interpreted to confirm the structural integrity of this compound?
- ¹H NMR : Key signals include:
- Thiazole protons : δ 6.8–7.5 ppm (aromatic protons from 2-chlorophenyl).
- Pyrrolidine protons : δ 2.5–3.5 ppm (N-CH₂ groups) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, ADME analysis) predict the pharmacological potential of this compound?
- Molecular Docking :
- Software : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 14-α-demethylase lanosterol for antifungal activity) .
- Key Parameters : Analyze binding affinity (ΔG values) and hydrogen-bonding patterns with catalytic residues (e.g., His-259 in 3LD6 PDB) .
Q. How can contradictory data in crystallographic refinement or spectroscopic analysis be resolved?
- Crystallography : Use SHELXL for high-resolution structure refinement. Address twinning or disordered atoms via:
- Restraints : Apply ISOR and SIMU commands for anisotropic displacement parameters .
- Validation : Check R-factor convergence (<5% discrepancy) and validate via CCDC deposition .
Q. What strategies are effective for improving the compound’s stability during in vitro assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
